2H-chromen-3-yl(pyrrolidin-1-yl)methanone
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Overview
Description
2H-chromen-3-yl(pyrrolidin-1-yl)methanone, also known as PCM-2, is a synthetic compound that belongs to the family of cathinones. It has recently gained attention in the scientific community due to its potential applications in research. PCM-2 has been found to have unique properties that make it a promising candidate for studying various biochemical and physiological processes.
Mechanism of Action
2H-chromen-3-yl(pyrrolidin-1-yl)methanone acts by inhibiting the reuptake of monoamine neurotransmitters, which increases their concentration in the synaptic cleft. This leads to an increase in neurotransmitter signaling, which can have various effects on the brain and other organs. The exact mechanism of action of 2H-chromen-3-yl(pyrrolidin-1-yl)methanone is not fully understood and requires further investigation.
Biochemical and Physiological Effects:
2H-chromen-3-yl(pyrrolidin-1-yl)methanone has been shown to have various biochemical and physiological effects. It has been found to increase locomotor activity and induce hyperthermia in mice. It has also been shown to increase the release of dopamine, norepinephrine, and serotonin in the brain. These effects make 2H-chromen-3-yl(pyrrolidin-1-yl)methanone a valuable tool for studying the role of monoamine neurotransmitters in various physiological and pathological conditions.
Advantages and Limitations for Lab Experiments
2H-chromen-3-yl(pyrrolidin-1-yl)methanone has several advantages as a research tool. It is a selective inhibitor of monoamine transporters, which makes it useful for studying the role of these transporters in various physiological and pathological conditions. It is also relatively easy to synthesize and purify, which makes it accessible to researchers.
However, 2H-chromen-3-yl(pyrrolidin-1-yl)methanone also has some limitations. Its mechanism of action is not fully understood, which limits its use in some experiments. It also has potential side effects, such as inducing hyperthermia, which can affect the interpretation of experimental results.
Future Directions
2H-chromen-3-yl(pyrrolidin-1-yl)methanone has several potential future directions for research. One possible direction is to investigate its potential as a treatment for various neurological and psychiatric disorders, such as depression and addiction. Another direction is to study its effects on other neurotransmitter systems, such as the GABAergic system. Additionally, further investigation is needed to fully understand its mechanism of action and potential side effects.
Conclusion:
2H-chromen-3-yl(pyrrolidin-1-yl)methanone is a synthetic compound that has gained attention in the scientific community due to its potential applications in research. It has been found to act as a selective inhibitor of monoamine transporters and has various biochemical and physiological effects. 2H-chromen-3-yl(pyrrolidin-1-yl)methanone has several advantages as a research tool, but also has some limitations. Future research directions include investigating its potential as a treatment for various neurological and psychiatric disorders and further understanding its mechanism of action.
Synthesis Methods
2H-chromen-3-yl(pyrrolidin-1-yl)methanone can be synthesized using a simple and efficient method. The synthesis involves the reaction of 3-(2-bromoacetyl)-2H-chromen-2-one with pyrrolidine in the presence of a base. The resulting product is then purified using column chromatography to obtain pure 2H-chromen-3-yl(pyrrolidin-1-yl)methanone.
Scientific Research Applications
2H-chromen-3-yl(pyrrolidin-1-yl)methanone has been found to have potential applications in scientific research. It has been shown to act as a selective inhibitor of monoamine transporters, including dopamine, norepinephrine, and serotonin transporters. This makes it a valuable tool for studying the role of these transporters in various physiological and pathological conditions.
properties
IUPAC Name |
2H-chromen-3-yl(pyrrolidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2/c16-14(15-7-3-4-8-15)12-9-11-5-1-2-6-13(11)17-10-12/h1-2,5-6,9H,3-4,7-8,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYROWGWBGJRHGL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC3=CC=CC=C3OC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2H-chromen-3-yl(pyrrolidin-1-yl)methanone |
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